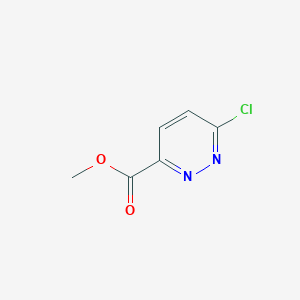

Methyl 6-chloropyridazine-3-carboxylate

Descripción

Pyridazine (B1198779) Heterocycles: Fundamental Synthetic Strategies and Chemical Reactivity

Pyridazine (1,2-diazine) is an aromatic, six-membered heterocycle characterized by the presence of two adjacent nitrogen atoms. This arrangement imparts unique electronic properties that distinguish it from its isomers, pyrimidine (B1678525) and pyrazine.

Fundamental Synthetic Strategies: The construction of the pyridazine ring system is most classically achieved through the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. thieme-connect.dechemtube3d.comyoutube.com This approach allows for the formation of a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine. chemtube3d.com Variations of this method, including the use of α,β-unsaturated 1,4-dicarbonyls or 4-ketoacids, provide access to a wide array of substituted pyridazines. wikipedia.org

Another powerful and increasingly utilized method is the inverse-electron-demand Diels-Alder (IEDDA) reaction. acs.orgrsc.org In this [4+2] cycloaddition, an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacts with an electron-rich dienophile (e.g., an alkene or alkyne) to form the pyridazine ring following the extrusion of dinitrogen. acs.orgrsc.org This method is valued for its high regioselectivity and compatibility with a broad range of functional groups. organic-chemistry.orgorganic-chemistry.org

Interactive Data Table: Key Synthetic Routes to Pyridazines

| Synthesis Method | Precursors | Key Features |

| Paal-Knorr Synthesis Analogue | 1,4-Dicarbonyl compounds + Hydrazine | A foundational and versatile method. Can use saturated or unsaturated dicarbonyls. thieme-connect.dechemtube3d.comwikipedia.org |

| Inverse-Electron-Demand Diels-Alder | 1,2,4,5-Tetrazines + Alkenes/Alkynes | High regioselectivity, mild conditions, and broad substrate scope. acs.orgrsc.orgorganic-chemistry.org |

| From Maleic Hydrazide | Maleic Hydrazide | A common starting point for producing 3,6-disubstituted pyridazines. youtube.comwikipedia.org |

| Aza-Wittig/Cyclization | α-Diazo-β-ketoesters | A strategy to access pyridazines with ester functionalities. acs.org |

Chemical Reactivity: The two adjacent nitrogen atoms in the pyridazine ring are electron-withdrawing, which significantly lowers the electron density of the carbon atoms. This "electron-deficient" nature makes the pyridazine ring less reactive towards electrophilic aromatic substitution compared to benzene. Conversely, it renders the ring highly susceptible to nucleophilic aromatic substitution (SNAr). thieme-connect.denih.gov Unlike pyridine, where nucleophilic attack is favored at the positions ortho and para to the nitrogen, all carbon atoms in the pyridazine nucleus are activated for nucleophilic attack. thieme-connect.deliberty.edu Halogenated pyridazines, such as chloropyridazines, are particularly useful substrates for SNAr reactions, where the chlorine atom can be readily displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiols), enabling extensive functionalization of the heterocyclic core. nih.govacs.org

Significance of Functionalized Pyridazine Scaffolds in Medicinal and Agrochemical Research

The unique physicochemical properties of the pyridazine ring—including its dipole moment, hydrogen bonding capacity, and ability to serve as a versatile scaffold—have made it a "privileged structure" in the development of bioactive compounds. acs.org Its presence is noted in numerous approved drugs and important agrochemicals. wikipedia.orgresearchgate.net

In medicinal chemistry , the pyridazine scaffold is a core component of drugs with diverse therapeutic applications. nih.gov For instance, the antibacterial agent Cefozopran features a fused imidazo[1,2-b]pyridazine (B131497) moiety that is crucial for its potent activity against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net The drug Risdiplam , an oral treatment for spinal muscular atrophy (SMA), incorporates a 2,8-dimethylimidazo[1,2-b]pyridazine (B13678787) unit that acts as a splicing modifier of the SMN2 gene. researchgate.net Other examples include the vasodilator Hydralazine and the antidepressant Minaprine . wikipedia.orgnih.gov

In agrochemical research , pyridazine derivatives are prominent as herbicides. researchgate.net Many function as bleaching herbicides by inhibiting critical plant-specific enzymes. Pyridate and its active metabolite Pyridafol are post-emergence herbicides that control broadleaved weeds by inhibiting photosynthesis at photosystem II. researchgate.netnih.gov Another class of pyridazine-based herbicides, including Norflurazon , targets the enzyme phytoene (B131915) desaturase (PDS), which is essential for carotenoid biosynthesis. acs.orgnih.gov The inhibition of this pathway leads to the destruction of chlorophyll (B73375) and subsequent bleaching of the plant tissue.

Interactive Data Table: Examples of Bioactive Pyridazine-Containing Compounds

| Compound Name | Application | Field | Mode of Action / Role of Pyridazine |

| Cefozopran | Antibacterial | Medicinal | The imidazo[1,2-b]pyridazine group is a key part of the 3-position side chain, contributing to broad-spectrum antibacterial activity. wikipedia.orgresearchgate.net |

| Risdiplam | Spinal Muscular Atrophy | Medicinal | The dimethylimidazo[1,2-b]pyridazine core is a key structural motif for SMN2 pre-mRNA splicing modification. researchgate.net |

| Hydralazine | Antihypertensive | Medicinal | A direct-acting smooth muscle relaxant. nih.gov |

| Pyridate | Herbicide | Agrochemical | Controls broadleaf weeds by inhibiting photosynthesis (Photosystem II inhibitor). researchgate.netgoogleapis.com |

| Norflurazon | Herbicide | Agrochemical | A bleaching herbicide that inhibits phytoene desaturase (PDS) in the carotenoid biosynthesis pathway. acs.orgnih.gov |

Methyl 6-chloropyridazine-3-carboxylate as a Pivotal Intermediate in Contemporary Chemical Synthesis

Within the vast family of pyridazine derivatives, This compound has emerged as a particularly valuable and versatile building block. Its structure combines several key features that make it an ideal intermediate for the synthesis of more complex, highly functionalized molecules.

The compound possesses two key reactive sites: the chlorine atom at the 6-position and the methyl ester at the 3-position. The chlorine atom, activated by the electron-deficient nature of the pyridazine ring, is an excellent leaving group for nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of substituents at this position. Simultaneously, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid or can undergo various transformations such as amidation or reduction.

A notable application of this intermediate is in the synthesis of precursors for complex pharmaceuticals. For example, it serves as a starting material for producing key fragments of the drug Risdiplam . Synthetic routes have been described where related intermediates like ethyl 6-chloro-5-methylpyridazine-3-carboxylate are prepared and subsequently used in multi-step syntheses to construct the final complex drug molecule. researchgate.net The synthesis of the parent acid, 6-chloropyridazine-3-carboxylic acid, can be achieved by the oxidation of 3-chloro-6-methylpyridazine, highlighting a practical route to this class of intermediates.

The strategic placement of a reactive halogen and a modifiable ester group on the pyridazine core makes this compound a powerful tool for chemists, enabling the efficient and controlled assembly of intricate molecular architectures for drug discovery and agrochemical development.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl 6-chloropyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-11-6(10)4-2-3-5(7)9-8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKXYXKLOWAIOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10495387 | |

| Record name | Methyl 6-chloropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10495387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65202-50-8 | |

| Record name | Methyl 6-chloropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10495387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-chloropyridazine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 6 Chloropyridazine 3 Carboxylate

Established Synthetic Routes to Methyl 6-chloropyridazine-3-carboxylate

Two primary synthetic routes have been established for the preparation of this compound: a multi-step synthesis commencing from ethyl levulinate and the direct esterification of 6-chloropyridazine-3-carboxylic acid.

Multi-step Synthesis from Ethyl Levulinate Precursors

The initial step involves the cyclization of ethyl levulinate with a suitable reagent to form the pyridazine (B1198779) ring. This is followed by a bromination reaction to introduce a bromine atom onto the heterocyclic core. Subsequently, an elimination reaction, likely a dehydrobromination, leads to the formation of an unsaturated pyridazine derivative. The pyridazine ring is then oxidized to introduce a carboxylic acid functional group. The resulting carboxylic acid undergoes esterification to yield the corresponding methyl ester. The final step of the sequence is a chlorination reaction to afford the target molecule, this compound.

Esterification of 6-chloropyridazine-3-carboxylic Acid

A more direct approach to this compound involves the esterification of 6-chloropyridazine-3-carboxylic acid. This method is a classical Fischer esterification, where the carboxylic acid is reacted with methanol (B129727) in the presence of an acid catalyst. datapdf.commasterorganicchemistry.comchemguide.co.ukchemguide.co.uk

The reaction is typically carried out by refluxing a mixture of 6-chloropyridazine-3-carboxylic acid, an excess of absolute alcohol (methanol), and a catalytic amount of a strong acid, such as concentrated sulfuric acid. datapdf.commasterorganicchemistry.comchemguide.co.ukchemguide.co.uk The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the methyl ester. masterorganicchemistry.comyoutube.com

Optimization of Reaction Conditions and Process Development for this compound Synthesis

The efficiency and selectivity of the synthesis of this compound can be significantly improved by optimizing the reaction conditions for the key steps of chlorination and esterification.

Investigation of Regioselective Chlorination in Pyridazine Systems

The chlorination of pyridazinone precursors is a critical step in one of the synthetic routes. Achieving regioselectivity, i.e., the specific placement of the chlorine atom at the 6-position, is paramount. Phosphorus oxychloride (POCl₃) is a commonly employed reagent for the chlorination of pyridazinone derivatives. nih.govnih.govsemanticscholar.orgresearchgate.net The reaction of 4,5-dichloropyridazin-3(2H)-one with POCl₃ can lead to the formation of the desired 3,4,5-trichloropyridazine (B3021642).

The reaction with POCl₃ typically involves heating the pyridazinone substrate with the reagent, sometimes in the presence of a base or a catalyst. nih.govsemanticscholar.org The mechanism involves the conversion of the pyridazinone's hydroxyl group (in its tautomeric form) into a better leaving group by phosphorylation, followed by nucleophilic attack of a chloride ion. nih.govsemanticscholar.org Optimization of reaction parameters such as temperature, reaction time, and the stoichiometry of the reagents is crucial to maximize the yield of the desired chlorinated product and minimize the formation of byproducts. For instance, controlling the temperature can allow for the separation of the initial phosphorylation step from the subsequent chlorination, leading to a cleaner reaction. nih.govsemanticscholar.org

Esterification Techniques for Pyridazine Carboxylic Acid Derivatives

Various esterification techniques can be employed for the synthesis of pyridazine carboxylic acid derivatives, each with its own advantages and limitations.

Fischer Esterification: As previously mentioned, this is a common and straightforward method involving an acid catalyst and an excess of alcohol. To drive the equilibrium towards the product side and achieve higher yields, an excess of methanol is typically used as the solvent. masterorganicchemistry.comchemguide.co.ukchemguide.co.uk

Yamaguchi Esterification: For more complex or sensitive substrates, the Yamaguchi esterification offers a milder alternative. This method involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), followed by reaction with the alcohol in the presence of a stoichiometric amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP). organic-chemistry.org This two-step, one-pot procedure is known for its high yields under mild conditions. organic-chemistry.org

Other Methods: Other esterification methods include the use of activating agents like dicyclohexylcarbodiimide (DCC) with a catalyst such as DMAP (Steglich esterification), or the reaction of the carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride, which is then reacted with methanol. commonorganicchemistry.com Trimethylsilyldiazomethane (TMS-CHN₂) also provides a rapid method for the formation of methyl esters from carboxylic acids. commonorganicchemistry.com The choice of method depends on the specific properties of the pyridazine carboxylic acid derivative, including its stability and the presence of other functional groups.

| Esterification Method | Reagents | Key Features |

| Fischer Esterification | Carboxylic Acid, Alcohol, Acid Catalyst (e.g., H₂SO₄) | Equilibrium reaction, requires excess alcohol. |

| Yamaguchi Esterification | Carboxylic Acid, 2,4,6-Trichlorobenzoyl Chloride, DMAP, Alcohol | Mild conditions, high yields for complex substrates. organic-chemistry.org |

| Steglich Esterification | Carboxylic Acid, DCC, DMAP, Alcohol | Good for acid-sensitive substrates. commonorganicchemistry.com |

| Acid Chloride Formation | Carboxylic Acid, SOCl₂ or (COCl)₂, then Alcohol | Two-step process, reactive intermediate. commonorganicchemistry.com |

| TMS-Diazomethane | Carboxylic Acid, TMS-CHN₂, Methanol | Rapid reaction to form methyl esters. commonorganicchemistry.com |

Exploration of Sustainable and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, several avenues can be explored to make the production more sustainable.

The use of hazardous solvents is a major concern in chemical synthesis. Research into greener alternatives for the synthesis of pyridazine derivatives has shown promise. For example, ionic liquids, such as imidazolium-based salts, have been investigated as recyclable reaction media for the synthesis of pyridazines, offering advantages such as reduced reaction times and increased yields compared to conventional organic solvents. ecnu.edu.cn Another potential green solvent is eucalyptol, which has been successfully used in the synthesis of related imidazo[1,2-b]pyridazines. researchgate.net The use of water as a solvent, where feasible, is also a key aspect of green chemistry.

Traditional chlorination methods often employ harsh and toxic reagents like phosphorus oxychloride. The development of more environmentally friendly chlorination protocols is an active area of research. This includes the use of catalytic systems and alternative chlorine sources. For instance, methods involving catalytic amounts of a transition metal or photoredox catalysis could provide more sustainable routes to chlorinated heterocycles. mdpi.com

Chemical Transformations and Derivatization Strategies for Methyl 6 Chloropyridazine 3 Carboxylate

Nucleophilic Aromatic Substitution Reactions on the Pyridazine (B1198779) Ring of Methyl 6-chloropyridazine-3-carboxylate

The electron-deficient nature of the pyridazine ring, further activated by the electron-withdrawing carboxylate group, renders the chlorine atom at the 6-position susceptible to nucleophilic aromatic substitution (SNAr). This pathway is a cornerstone for introducing diverse functionalities onto the pyridazine scaffold.

Amination Reactions Leading to 6-Alkylaminopyridazine-3-carboxylates

The displacement of the 6-chloro substituent by various amine nucleophiles is a common and effective method to generate novel 6-aminopyridazine derivatives. These reactions typically proceed by heating the chloro-pyridazine with a primary or secondary amine, often in a suitable solvent and sometimes in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

For instance, the reaction of a related compound, methyl 4,6-dichloropyridazine-3-carboxylate, with 6-tert-butylpyridin-2-amine (B1317646) in acetonitrile (B52724) at elevated temperatures demonstrates the feasibility of this transformation, yielding the corresponding amino-substituted product. google.com Similarly, the amination of 3,6-dichloropyridazine (B152260) with ammonia (B1221849) can be achieved under various conditions, including in solvents like methylene (B1212753) dichloride or DMF at temperatures ranging from 30°C to 150°C, to produce 3-amino-6-chloropyridazine (B20888). google.com These examples underscore the general applicability of SNAr for the amination of chloropyridazines.

In addition to direct SNAr, modern cross-coupling methods such as the Buchwald-Hartwig amination have become powerful tools for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org This palladium-catalyzed reaction allows for the coupling of aryl halides with a wide range of amines under relatively mild conditions, offering a broader substrate scope and functional group tolerance compared to traditional methods. wikipedia.orgorganic-chemistry.org While specific examples starting directly from this compound are not prevalent in the cited literature, the principles of the Buchwald-Hartwig reaction are widely applicable to heteroaryl chlorides. researchgate.net

Table 1: Examples of Amination Reactions on Chloropyridazine Systems

| Starting Material | Amine | Reaction Conditions | Product | Source |

|---|---|---|---|---|

| Methyl 4,6-dichloropyridazine-3-carboxylate | 6-tert-butylpyridin-2-amine | Acetonitrile, 130°C, 14 h | Methyl 4-(6-tert-butylpyridin-2-ylamino)-6-chloropyridazine-3-carboxylate | google.com |

| 3,6-dichloropyridazine | Ammonia water | DMF/Acetonitrile, 150°C, 6 h | 3-amino-6-chloropyridazine | google.com |

Alkoxylation and Aryloxylation of the Pyridazine Moiety

The chlorine atom can also be displaced by oxygen-based nucleophiles, such as alkoxides and phenoxides, to furnish 6-alkoxy- or 6-aryloxypyridazine derivatives. These reactions are typically carried out by treating the chloropyridazine with the corresponding alcohol in the presence of a base, or with a pre-formed alkoxide or phenoxide.

A relevant example is the synthesis of 6-methoxypyridazine-3-carboxylic acid, where the closely related 6-chloropyridazine-3-carboxylic acid is treated with sodium methoxide (B1231860) in anhydrous methanol (B129727). google.com The system is refluxed for several hours to achieve the substitution. google.com This process illustrates a standard method for introducing an alkoxy group onto the pyridazine ring, which would be directly applicable to the methyl ester derivative.

Halogen Exchange Reactions for Functionalization

While direct halogen exchange (e.g., Finkelstein reaction) on this compound is not extensively documented in the provided sources, the modification of the C-Cl bond through cross-coupling reactions represents a powerful functionalization strategy. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for forming new carbon-carbon bonds. nih.govwikipedia.org

In a Suzuki-Miyaura reaction, the chloropyridazine can be coupled with an organoboron reagent (like a boronic acid or boronate ester) in the presence of a palladium catalyst and a base. libretexts.org This reaction is exceptionally versatile, tolerating a wide variety of functional groups and enabling the introduction of alkyl, alkenyl, and aryl substituents at the 6-position. nih.govresearchgate.net The synthesis of various thienylpyridazine derivatives through Suzuki coupling highlights the utility of this method for functionalizing halogenated pyridazine cores. nih.gov

Ester Group Modifications of this compound

The methyl ester group at the 3-position of the pyridazine ring provides another handle for chemical modification, allowing for the synthesis of carboxylic acids, amides, and other ester derivatives.

Hydrolysis to 6-chloropyridazine-3-carboxylic Acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly employed and involves treating the ester with an aqueous solution of a strong base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), followed by acidification to protonate the resulting carboxylate salt. jocpr.commnstate.edu

For example, a green and efficient procedure for the hydrolysis of the structurally similar methyl 5-chloropyrazine-2-carboxylate utilizes LiOH in water. jocpr.com The reaction proceeds smoothly to give the corresponding carboxylic acid in high yield. jocpr.com This method avoids the use of organic solvents, making it an environmentally benign option. jocpr.com The resulting 6-chloropyridazine-3-carboxylic acid is itself a key intermediate that can be used in further reactions, such as the alkoxylation described previously. google.com

Table 2: Conditions for Ester Hydrolysis

| Ester Substrate | Reagent | Solvent | Key Feature | Source |

|---|---|---|---|---|

| Methyl 5-chloropyrazine-2-carboxylate | LiOH | Water | Green, high yield, no organic solvent | jocpr.com |

Transesterification Processes for Diverse Alkyl Pyridazine-3-carboxylates

Transesterification allows for the conversion of the methyl ester into other alkyl esters. This is typically accomplished by reacting the starting ester with a different alcohol under acidic or basic catalysis. A common method involves refluxing the methyl ester in an excess of the desired alcohol with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄).

An analogous process is seen in the synthesis of ethyl 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate, where the corresponding carboxylic acid is heated in ethanol (B145695) with a catalytic amount of sulfuric acid. nih.gov While this is an esterification of a carboxylic acid, the conditions are illustrative of an acid-catalyzed transesterification equilibrium. To drive the reaction to completion, the alcohol is often used as the solvent. This strategy provides access to a variety of ester derivatives, which may be useful for modulating the physical properties or reactivity of the molecule.

Electrophilic Substitution Reactions on the Pyridazine Core

The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent nitrogen atoms, which significantly deactivate the ring towards electrophilic aromatic substitution. chemicalbook.com Generally, pyridazine itself is resistant to such reactions and requires harsh conditions if any reaction is to occur at all. chemicalbook.com For substituted pyridazines like this compound, the existing electron-withdrawing groups—the chloro and methoxycarbonyl substituents—further decrease the electron density of the aromatic core, making electrophilic attack even more challenging.

While some sources suggest that the chlorine atom could direct electrophilic substitution, specific examples of reactions such as nitration, halogenation, or Friedel-Crafts acylation directly on the pyridazine core of this compound are not widely reported in peer-reviewed literature. researchgate.net The inherent low reactivity of the pyridazine nucleus means that functionalization is almost exclusively achieved through nucleophilic substitution or metal-catalyzed cross-coupling at the C-6 position. acs.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions represent the most powerful and widely used strategy for the functionalization of this compound. The reactive C-Cl bond at the 6-position serves as an excellent electrophilic handle for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of diverse derivatives.

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the C-6 position of the pyridazine ring and various aryl or heteroaryl groups. This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the chloropyridazine with an organoboron species, such as a boronic acid or boronic ester. While specific examples detailing the Suzuki coupling of this compound are primarily found within patent literature, general procedures demonstrate its feasibility. google.com The reaction conditions can be adapted from those used for structurally similar chloropyridazines. google.com

Key components for a successful Suzuki-Miyaura coupling include the choice of catalyst, ligand, base, and solvent. Systems like Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a bulky phosphine ligand are effective. google.com An aqueous base, such as Na₂CO₃ or K₃PO₄, is commonly used in a solvent mixture like THF/water or toluene/water. google.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Arylboronic Acid | Catalyst System | Base | Solvent | Yield |

| Phenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | THF/H₂O | Good |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / Tricyclohexylphosphine | K₃PO₄ | Toluene/H₂O | Good-Excellent |

| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/EtOH/H₂O | Moderate-Good |

| Pyridin-3-ylboronic acid | PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane | Moderate |

Note: This table illustrates typical conditions and expected outcomes based on general procedures for related substrates, as specific yield data for this compound is not detailed in the available literature.

The Buchwald-Hartwig amination is a premier method for the synthesis of 6-amino-pyridazine derivatives from this compound. This palladium-catalyzed C-N cross-coupling reaction allows for the introduction of a wide range of primary and secondary amines. Patent literature provides general procedures and specific examples of this transformation. google.comambeed.com

Successful amination relies heavily on the selection of an appropriate palladium catalyst and a bulky, electron-rich phosphine ligand. Common catalytic systems include combinations like Pd₂(dba)₃ with ligands such as Xantphos, or the use of pre-formed catalysts like tBuBrettPhos Pd G3. google.comgoogle.com A strong, non-nucleophilic base, typically Cs₂CO₃ or a tert-butoxide salt, is required to facilitate the reaction. google.comgoogle.com

A specific reported example involves the reaction of this compound with 4-Methoxybenzylamine in the presence of a base at elevated temperatures to yield the corresponding 6-aminated product. ambeed.com

Table 2: Examples of Buchwald-Hartwig Amination Reactions

| Amine | Catalyst System | Base | Solvent | Conditions |

| 4-Methoxybenzylamine | (Not specified) | (Not specified) | (Not specified) | 80 °C, 16 h |

| 4-(Trifluoromethyl)aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 95-110 °C |

| Piperidine | tBuBrettPhos Pd G3 | Cs₂CO₃ | t-BuOH | 80-100 °C |

| Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 95-110 °C |

Note: This table combines a specific literature example with generalized conditions from patent disclosures to illustrate the scope of the reaction. google.comambeed.com

The Sonogashira and Heck reactions provide pathways to introduce alkyne and alkene moieties, respectively, at the C-6 position of the pyridazine ring, further expanding the synthetic diversity of its derivatives.

The Sonogashira coupling involves the reaction of a terminal alkyne with the aryl chloride in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. While direct applications of the Sonogashira coupling to this compound are not extensively documented, the reaction is widely used for other heteroaryl chlorides. acs.org A typical catalytic system would involve Pd(PPh₃)₄ and CuI in a solvent like triethylamine (B128534) or DMF. acs.org

The Heck coupling reaction allows for the arylation of an alkene at the C-6 position. This transformation is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. The reaction typically yields the trans-alkene product. As with the Sonogashira coupling, specific examples for this compound are scarce, but the principles are well-established for other heteroaryl chlorides.

Table 3: Representative Conditions for Sonogashira and Heck Couplings

| Reaction | Coupling Partner | Catalyst System | Base | Solvent |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF |

| Sonogashira | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | TEA | THF |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile |

| Heck | n-Butyl acrylate | Pd(OAc)₂ | NaOAc | DMF |

Note: This table presents plausible, representative conditions for these reactions based on established methodologies for similar substrates, as specific literature for the title compound is limited.

Applications of Methyl 6 Chloropyridazine 3 Carboxylate in Target Molecule Synthesis

Utility as a Precursor in Diverse Heterocyclic Compound Synthesis

The inherent reactivity of Methyl 6-chloropyridazine-3-carboxylate makes it a valuable starting material for the elaboration of more complex heterocyclic structures. The chloro group at the 6-position serves as a versatile handle for nucleophilic substitution reactions, while the ester functionality at the 3-position provides a site for a variety of chemical transformations.

Construction of Advanced Pyridazine (B1198779) Derivatives

The synthesis of advanced pyridazine derivatives often leverages the reactivity of the chloro-substituent on the pyridazine ring. For instance, in the development of potential therapeutic agents, the displacement of the chloride is a common strategy. A related compound, methyl 4,6-dichloropyridazine-3-carboxylate, undergoes selective nucleophilic substitution. In one example, it reacts with 6-tert-butylpyridin-2-amine (B1317646) to form methyl 4-(6-tert-butylpyridin-2-ylamino)-6-chloropyridazine-3-carboxylate, a key intermediate in the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors. sigmaaldrich.com This intermediate can then be further modified, for example, by amination of the ester group to produce the corresponding carboxamide. sigmaaldrich.com

Furthermore, the pyridazine core can be elaborated through various synthetic strategies. While not starting directly from this compound, the general synthesis of pyridazine derivatives highlights the versatility of this heterocyclic system. Methods such as the reaction of 1,4-dicarbonyl compounds with hydrazines and inverse electron demand Diels-Alder reactions are commonly employed to construct the pyridazine ring itself. organic-chemistry.org Once formed, substituted pyridazines can undergo further functionalization to create a diverse library of compounds.

Table 1: Examples of Advanced Pyridazine Derivatives Synthesized from Related Precursors

| Precursor | Reagent | Product | Application Area | Reference |

| Methyl 4,6-dichloropyridazine-3-carboxylate | 6-tert-Butylpyridin-2-amine | Methyl 4-(6-tert-butylpyridin-2-ylamino)-6-chloropyridazine-3-carboxylate | Syk Inhibitors | sigmaaldrich.com |

| 4-(2-(4-Halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | Phosphorus oxychloride | 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine | Antiviral Research | researchgate.net |

Synthesis of Fused Heterocyclic Systems Incorporating Pyridazine Scaffolds

The pyridazine ring of this compound can also serve as a foundation for the construction of fused heterocyclic systems. These polycyclic structures are of significant interest in medicinal chemistry due to their rigid frameworks and potential for diverse biological activities.

A review of synthetic pathways to pyrido[3,4-c]pyridazines, a class of fused heterocycles, illustrates how pyridazine derivatives can be utilized in their construction. mdpi.com For example, a related compound, methyl 4,6-dichloropyridazine-3-carboxylate, can be converted into a dihydroxypyridopyridazine through a sequence of regioselective nucleophilic substitution and cyclocondensation reactions. nih.govnih.gov This demonstrates the principle of using a pre-formed pyridazine ring as a scaffold to build more complex, fused systems.

Another approach involves the cyclocondensation of appropriately substituted pyridazines. For instance, the reaction of 3-amino-6-chloropyridazine (B20888) with 1,3-dichloroacetone (B141476) leads to the formation of a 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine, a fused heterocyclic system. nih.gov This highlights the potential of the amino-substituted precursor of this compound in synthesizing fused imidazo[1,2-b]pyridazines.

Table 2: Synthesis of Fused Heterocyclic Systems from Pyridazine Derivatives

| Starting Pyridazine Derivative | Reaction Type | Fused Heterocyclic System | Reference |

| Methyl 4,6-dichloropyridazine-3-carboxylate | Nucleophilic substitution and cyclocondensation | Dihydroxypyridopyridazine | nih.govnih.gov |

| 3-Amino-6-chloropyridazine | Cyclocondensation | Imidazo[1,2-b]pyridazine (B131497) | nih.gov |

Role as a Building Block for Pharmacologically Relevant Molecules

The structural motif of pyridazine is present in a number of biologically active compounds. Consequently, this compound serves as a valuable intermediate in the synthesis of molecules with potential therapeutic and agricultural applications.

Intermediate in the Research of Anti-tumor Agents

The pyridazine scaffold is a recognized pharmacophore in the development of anti-cancer agents. Research into novel chloropyridazine hybrids has identified promising candidates that act through apoptosis induction and PARP-1 inhibition. nih.gov While this study does not explicitly start from this compound, it underscores the importance of the chloropyridazine moiety in designing new anti-tumor compounds. The synthetic strategies often involve the modification of the chloro and other substituents on the pyridazine ring to optimize anti-cancer activity.

Precursor for Blood-lipid Lowering Compounds

While direct evidence for the use of this compound in synthesizing blood-lipid lowering compounds is not extensively documented in publicly available literature, the broader class of pyridazine and pyridazinone derivatives has shown significant promise in this therapeutic area. For example, a series of pyridazine derivatives has been investigated as inhibitors of Acyl-CoA:Cholesterol Acyltransferase (ACAT), an enzyme involved in cholesterol esterification and implicated in hypercholesterolemia. researchgate.net

More specifically, the discovery of MGL-3196, a pyridazinone derivative, as a highly selective thyroid hormone receptor β agonist in clinical trials for the treatment of dyslipidemia, strongly links the pyridazinone core to hypolipidemic activity. acs.org The synthesis of such pyridazinone derivatives often involves the manipulation of chloro- and ester-substituted pyridazine precursors, suggesting a potential, albeit indirect, role for compounds like this compound in this area of research.

Application in the Synthesis of Insecticides

The pyridazine ring is also a key structural feature in certain classes of insecticides. Research has shown that derivatives of pyridazine can exhibit potent insecticidal activity. For instance, a series of [6-(3-pyridyl)pyridazin-3-yl]amides were discovered to have significant aphicidal properties against green peach aphids and cotton aphids. google.com The synthesis of these compounds involved the modification of the pyridazine ring, highlighting the utility of pyridazine-based building blocks in the development of new crop protection agents. The synthetic routes to these and other insecticidal pyridazines often rely on the functionalization of precursors that share structural similarities with this compound, such as a reactive chloro group that can be displaced by various nucleophiles to build the final active molecule.

Generation of Dopamine (B1211576) Beta-Hydroxylase Inhibitors

Dopamine β-hydroxylase (DBH) is a critical enzyme in the catecholamine biosynthetic pathway, responsible for the conversion of dopamine to norepinephrine. Inhibitors of this enzyme have been explored for their therapeutic potential in managing cardiovascular conditions and other neurological disorders.

Research has demonstrated that this compound is a key starting material for the synthesis of 6-alkylaminopyridazine-3-carboxylic acid derivatives, which have been evaluated for their DBH inhibitory activity. clockss.org The synthetic pathway involves the reaction of this compound with ammonia (B1221849), followed by condensation with primary amines to yield 6-alkylaminopyridazine-3-carboxamides. clockss.org Subsequent methanolysis of these amides in the presence of boron trifluoride etherate produces the desired Methyl 6-alkylaminopyridazine-3-carboxylates. clockss.org

A study investigating these derivatives found that the resulting compounds exhibited notable inhibitory activity against DBH. googleapis.com Among the synthesized molecules, 6-benzylaminopyridazine-3-carboxylic acid was identified as the most potent inhibitor, with its activity level being comparable to that of fusaric acid, a well-known DBH inhibitor. googleapis.com This highlights the utility of the this compound scaffold in developing potent enzyme inhibitors. googleapis.com

Table 1: Synthesis of Dopamine Beta-Hydroxylase (DBH) Inhibitor Precursors

| Starting Material | Reagents | Intermediate Product | Final Product (Ester) |

|---|---|---|---|

| This compound | 1. NH₃/MeOH2. Propylamine | 6-Propylamino-3-pyridazinecarboxamide | Methyl 6-propylamino-3-pyridazinecarboxylate |

| This compound | 1. NH₃/MeOH2. Butylamine | 6-Butylamino-3-pyridazinecarboxamide | Methyl 6-butylamino-3-pyridazinecarboxylate |

Development of TRPV1 Antagonists through Derivatization

The Transient Receptor Potential Vanilloid 1 (TRPV1) is an ion channel that plays a crucial role in pain signaling. It acts as a molecular integrator for various noxious stimuli, including heat and capsaicin (B1668287) (the active component of chili peppers). google.com Consequently, the development of TRPV1 antagonists is a significant area of research for creating novel analgesic drugs to treat various pain conditions. google.com

While pyridazine derivatives are of interest in medicinal chemistry for constructing diverse bioactive molecules, a direct synthetic pathway for the derivatization of this compound into TRPV1 antagonists is not extensively documented in the reviewed scientific literature. The development of TRPV1 antagonists has largely focused on other chemical scaffolds.

Strategic Importance in Agrochemical Development

The pyridazine heterocycle is a key structural motif in a variety of biologically active compounds, including those used in agriculture. The search for new herbicides, fungicides, and insecticides with improved efficacy, selectivity, and environmental profiles is a constant driver of agrochemical research.

The chloropyridazine core, in particular, is a valuable building block for creating new agrochemical agents. For instance, the related compound 3-Amino-6-chloropyridazine is utilized as a scaffold in the synthesis of herbicides, fungicides, and insecticides. ganapalifescience.com Its structure can be readily modified to generate molecules with high biological activity against specific agricultural pests or weeds. ganapalifescience.com

Given this precedent, this compound represents a strategically important intermediate for the agrochemical industry. The presence of both a reactive chlorine atom, suitable for nucleophilic displacement, and a carboxylate group, which can be transformed into various other functionalities (e.g., amides, acids), provides multiple avenues for chemical modification. This allows for the creation of diverse libraries of novel pyridazine-based compounds to be screened for potential agrochemical activity, aiding in the discovery and development of next-generation crop protection solutions.

Table 2: List of Mentioned Compounds

| Compound Name | CAS Number | Molecular Formula | Role/Significance |

|---|---|---|---|

| This compound | 65202-50-8 | C₆H₅ClN₂O₂ | Starting material for synthesis |

| Dopamine Beta-Hydroxylase (DBH) | 9029-63-0 | N/A (Enzyme) | Therapeutic target |

| Norepinephrine | 51-41-2 | C₈H₁₁NO₃ | Neurotransmitter |

| Dopamine | 51-61-6 | C₈H₁₁NO₂ | Neurotransmitter, precursor to norepinephrine |

| 6-Benzylaminopyridazine-3-carboxylic acid | Not available | C₁₂H₁₁N₃O₂ | Potent DBH inhibitor |

| Fusaric acid | 536-69-6 | C₁₀H₁₃NO₂ | Reference DBH inhibitor |

| Transient Receptor Potential Vanilloid 1 (TRPV1) | N/A (Protein) | N/A (Protein) | Pain signaling receptor |

Computational Chemistry and Molecular Modeling Studies of Methyl 6 Chloropyridazine 3 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, electronic properties, and vibrational frequencies. For pyridazine (B1198779) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31++G(d,p), are utilized to analyze their geometry, frontier molecular orbitals, and molecular electrostatic potential maps. Such studies provide a foundational understanding of the molecule's inherent properties.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilicity, while the LUMO is the most likely to accept electrons, indicating its electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.

Table 1: Representative Frontier Molecular Orbital Data for a Related Pyridazine Derivative

| Parameter | Value (eV) |

| EHOMO | -7.25 |

| ELUMO | -2.50 |

| HOMO-LUMO Gap (ΔE) | 4.75 |

This is an example table based on typical values for related heterocyclic systems and is for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its behavior in intermolecular interactions. The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, typically colored blue). These maps are crucial for understanding non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.

Molecular Dynamics Simulations to Investigate Conformational Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, molecular flexibility, and intermolecular interactions in a dynamic environment, such as in solution or in complex with a biological macromolecule.

In a recent 2025 study, while not directly on Methyl 6-chloropyridazine-3-carboxylate itself, MD simulations were performed on its derivatives to investigate their interaction and stability within a biological target. acs.org Such studies are crucial in drug discovery to understand how a ligand binds to its receptor and to assess the stability of the resulting complex over time. For this compound, MD simulations could be employed to explore its conformational landscape, the rotation of the ester group, and its interactions with solvent molecules. This would provide a more realistic picture of its behavior compared to static quantum chemical calculations.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry offers indispensable tools for elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states and intermediates. For reactions involving this compound, such as nucleophilic substitution at the chloro-position, computational methods can provide detailed mechanistic insights.

For example, DFT calculations can be used to model the reaction pathway of a nucleophile attacking the pyridazine ring. These calculations can help determine whether the reaction proceeds through a direct displacement (SNAr) mechanism or involves the formation of an intermediate complex. Studies on the reactions of halogenated pyridazines with nucleophiles have utilized computational methods to understand the regioselectivity and the nature of the transition states involved. wur.nl In the case of this compound, computational studies could clarify the role of the ester group in modulating the reactivity of the pyridazine ring towards nucleophiles.

Analytical Methodologies for Purity Assessment and Quantitative Characterization of Methyl 6 Chloropyridazine 3 Carboxylate

Advanced Chromatographic Techniques

Chromatographic methods are central to the analytical strategy for Methyl 6-chloropyridazine-3-carboxylate, providing powerful tools for separating the main component from impurities and related substances.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose. researchgate.net A typical method involves using a C18 column, which provides a non-polar stationary phase suitable for the retention and separation of moderately polar compounds like pyridazine (B1198779) derivatives. nih.govptfarm.pl

The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govptfarm.pl The gradient elution, where the proportion of the organic modifier is increased over time, is frequently used to ensure the effective elution of both the main compound and any impurities with different polarities. Detection is commonly performed using a UV detector, as the pyridazine ring exhibits strong absorbance in the UV region. ptfarm.plnih.gov For quantitative analysis, a calibration curve is constructed by analyzing standard solutions of known concentrations. The peak area of the analyte is directly proportional to its concentration. researchgate.net Method validation according to International Council for Harmonisation (ICH) guidelines ensures the method is accurate, precise, linear, and robust. researchgate.net

Table 1: Illustrative RP-HPLC Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.02 M Phosphate Buffer, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min: 30-70% B; 20-25 min: 70% B; 25-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents a hypothetical but representative set of HPLC conditions.

Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the method of choice for identifying and quantifying volatile organic impurities. mdpi.com These impurities can include residual solvents from the synthesis and purification processes. For the analysis, a headspace GC technique is often preferred, as it allows for the analysis of volatile compounds without injecting the non-volatile active pharmaceutical ingredient (API) into the GC system, thereby protecting the column and instrument. mdpi.com

In a typical headspace GC method, a sample of this compound is placed in a sealed vial and heated to a specific temperature. This allows the volatile impurities to partition into the gas phase (headspace) above the sample. A portion of this gas is then automatically injected into the GC column. The separation is achieved based on the boiling points and polarities of the volatile compounds. mdpi.com The use of a capillary column, such as one with a (5%)-diphenyl-(95%)-dimethylpolysiloxane stationary phase, provides high resolution for complex mixtures of solvents. mdpi.com

Table 2: General GC-FID Conditions for Volatile Impurity Analysis

| Parameter | Condition |

| Column | Capillary, e.g., DB-624 (30 m x 0.53 mm, 3.0 µm) |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Headspace |

| Injector Temperature | 200 °C |

| Oven Program | Initial 50°C for 5 min, ramp to 220°C at 10°C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

This table provides a general set of GC conditions that could be adapted for the analysis of volatile impurities.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in speed, resolution, and sensitivity compared to conventional HPLC. ijsrtjournal.comresearchgate.net This is achieved by using columns packed with sub-2 µm particles, which requires instrumentation capable of handling much higher backpressures. japsonline.com For the analysis of this compound, a UPLC method can drastically reduce the analysis time from 20-30 minutes to under 5 minutes, significantly increasing sample throughput in a quality control environment. ijsrtjournal.com

The principles of separation in UPLC are the same as in HPLC, typically employing reversed-phase columns like the Acquity BEH C18. longdom.orgmdpi.com The enhanced resolution allows for better separation of closely eluting impurities, providing a more accurate purity profile. japsonline.com The increased sensitivity is also advantageous for detecting and quantifying trace-level impurities. ijsrtjournal.com The method development and validation follow similar principles to HPLC, ensuring reliability and accuracy as per ICH guidelines. longdom.orgresearchgate.net

Table 3: Comparison of Typical HPLC and UPLC Method Parameters

| Parameter | HPLC | UPLC |

| Particle Size | 3.5 - 5 µm | < 2 µm |

| Column Dimensions | 150-250 mm x 4.6 mm | 50-100 mm x 2.1 mm |

| Flow Rate | 1.0 - 2.0 mL/min | 0.3 - 0.6 mL/min |

| Pressure | 1000 - 4000 psi | 6000 - 15000 psi |

| Analysis Time | 15 - 30 min | 1 - 5 min |

This table highlights the key differences between HPLC and UPLC systems.

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of this compound in bulk form or in simple mixtures. juniperpublishers.comjuniperpublishers.com The technique is based on the principle that the compound absorbs light in the ultraviolet region of the electromagnetic spectrum. The pyridazine ring system is a chromophore that gives rise to characteristic UV absorption. researchgate.netresearchgate.net

To perform a quantitative analysis, a solution of the compound is prepared in a suitable solvent (e.g., methanol or ethanol) in which it is stable and transparent in the wavelength range of interest. The absorbance of the solution is measured at the wavelength of maximum absorption (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. A calibration curve is typically generated using a series of standard solutions of known concentrations to determine the concentration of the unknown sample. juniperpublishers.com While less specific than chromatographic methods, spectrophotometry is highly valuable for routine assays where the identity of the compound is known and interfering substances are absent. juniperpublishers.com

Table 4: Hypothetical UV Spectrophotometric Data for Quantification

| Concentration (µg/mL) | Absorbance at λmax (e.g., 250 nm) |

| 2 | 0.152 |

| 4 | 0.305 |

| 6 | 0.458 |

| 8 | 0.610 |

| 10 | 0.763 |

This table illustrates a linear relationship between concentration and absorbance, which would be used to construct a calibration curve.

Titrimetric Analysis for Assay Determination

Titrimetric analysis, a classical chemical analysis method, provides a reliable and accurate means for determining the assay of this compound. basicmedicalkey.commetrohm.com Given its chemical structure, which contains an ester functional group, a saponification titration is an appropriate method. researchgate.net

This method involves the hydrolysis of the ester using a known excess of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, typically with heating to ensure the reaction goes to completion. bostonapothecary.comresearchgate.net The reaction consumes one equivalent of the base per mole of the ester. After the saponification is complete, the unreacted excess base is determined by back-titration with a standardized acid, such as hydrochloric acid or sulfuric acid. bostonapothecary.com A blank titration, without the sample, is also performed to determine the initial amount of base. bostonapothecary.com The difference in the amount of acid required for the sample and the blank titrations allows for the calculation of the amount of base consumed by the ester, and thus the purity of the this compound can be determined. Potentiometric endpoint detection is often used to improve the accuracy and reproducibility of the titration. rsc.orgmetrohmusa.com

Table 5: Principle of Saponification Titration

| Step | Description | Reaction |

| 1. Saponification | Sample is heated with a known excess of standard alkali. | RCOOR' + OH⁻ (excess) → RCOO⁻ + R'OH |

| 2. Back-Titration | The unreacted alkali is titrated with a standard acid. | OH⁻ (remaining) + H⁺ → H₂O |

| 3. Calculation | The amount of ester is calculated from the amount of alkali consumed. | Moles of Ester = Moles of OH⁻ (initial) - Moles of OH⁻ (remaining) |

This table outlines the fundamental steps involved in the assay determination by saponification titration.

Future Research Directions and Emerging Applications of Methyl 6 Chloropyridazine 3 Carboxylate

Development of Novel and Efficient Synthetic Strategies

The synthesis of pyridazine (B1198779) derivatives is a cornerstone of their application. While traditional methods exist, current research aims to develop more efficient, versatile, and environmentally friendly synthetic routes. The easy functionalization at various positions on the pyridazine ring makes it an attractive target for synthetic innovation. rjptonline.orgnih.gov

Future strategies are moving beyond classical condensation reactions. Modern approaches include:

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki-Miyaura cross-coupling, are being employed for the decarboxylative cross-coupling of pyridazine-3-carboxylic acids with aryl-bromides, offering a new way to synthesize 3-arylpyridazines. researchgate.net

Inverse Electron Demand Diels-Alder Reactions: This type of reaction, using highly reactive 1,2,3-triazines as precursors, allows for the rapid and regioselective synthesis of functionalized pyridazines under neutral, metal-free conditions. organic-chemistry.orgnih.gov For example, the reaction of methyl 1,2,3-triazine-5-carboxylate with amidines proceeds at remarkable rates to yield pyrimidines, demonstrating the high reactivity of these systems. nih.gov

C-H Functionalization: Direct C-H functionalization is an emerging strategy that avoids the need for pre-functionalized starting materials, making the synthesis more atom-economical.

One-Pot Procedures: The development of one-pot syntheses, such as the rhodium carbenoid-induced ring expansion of isoxazoles, provides an efficient pathway to highly functionalized pyridines and related heterocycles. nih.gov

Microwave-Assisted Synthesis: Microwave-enhanced protocols have been shown to accelerate reactions, such as the sequential amination/Suzuki coupling/alkylation, leading to the efficient and economical synthesis of diverse pyridazine architectures. researchgate.net

These novel methods are expanding the toolkit available to chemists, allowing for the creation of a wider variety of pyridazine derivatives with tailored properties. rjptonline.org

Exploration of Unprecedented Chemical Transformations and Reactivity

The chlorine atom and the methyl carboxylate group on Methyl 6-chloropyridazine-3-carboxylate are key functional handles for a variety of chemical transformations. Future research will continue to explore the reactivity of these sites to build molecular complexity.

The chlorine at the C6 position is susceptible to nucleophilic substitution, a common strategy for introducing new functional groups. For example, 4,6-dichloropyridazine-3-carboxylate can undergo regioselective nucleophilic substitution at the C4-position with reagents like t-butyl ethyl malonate. mdpi.comresearchgate.net Similarly, chloropyridazines can react with amines (like p-phenylenediamine) or thiourea (B124793) to introduce nitrogen and sulfur functionalities, respectively. nih.govresearchgate.net

The ester group can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups such as amides, hydrazides, and ketones. These transformations are critical for creating libraries of compounds for biological screening. For instance, the reaction of a chloropyridazine with hydrazine (B178648) hydrate (B1144303) can afford a hydrazinylpyridazine, which can then be cyclized to form fused heterocyclic systems like pyridazinotriazines. nih.gov

A particularly interesting area of future research is the use of the pyridazine ring itself in cycloaddition reactions. The adjacent nitrogen atoms influence the electronic properties of the ring, enabling it to participate in reactions that might not be possible with other aromatic systems. nih.gov The development of reactions that proceed via short-lived intermediates, such as phenyldiazenes formed from phenylazosulfonates, allows for cycloadditions with furans to generate pyridazinium salts in a single step. organic-chemistry.org

Design and Synthesis of Advanced Bioactive Molecules Utilizing Pyridazine Scaffolds

The pyridazine scaffold is a key structural feature in many compounds with a wide range of pharmacological applications, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities. researchgate.netacs.orgnih.gov A significant future direction is the rational design and synthesis of new bioactive molecules using this compound as a versatile starting material. mdpi.combeilstein-journals.org

Recent research has focused on pyridazine derivatives as potent anticancer agents. nih.govnih.gov These compounds can target a diverse array of biological processes involved in cancer, such as signal transduction and tumor metabolism. nih.gov For example, novel 3,6-disubstituted pyridazine derivatives have been designed as inhibitors of the JNK1 pathway, which is implicated in cancer progression. acs.org Similarly, chloropyridazine hybrids have been synthesized as potential PARP-1 inhibitors, which are of interest for their ability to induce apoptosis in cancer cells. nih.gov

The concept of "scaffold hopping," where a known active core (like a pyrazole (B372694) ring) is replaced with a pyridazine ring, is a powerful strategy. acs.org This, combined with molecular hybridization—linking the pyridazine scaffold to other pharmacophoric groups—is being used to create new chemical entities with potentially improved efficacy and safety profiles. acs.orgnih.gov The unique physicochemical properties of the pyridazine ring, including its high dipole moment and dual hydrogen-bonding capacity, are crucial for its role in molecular recognition and drug-target interactions. nih.gov

Integration of In Silico and Experimental Approaches for Rational Drug Design and Material Science

The synergy between computational (in silico) methods and experimental synthesis is revolutionizing the discovery of new molecules. nih.govlongdom.org For pyridazine-based compounds, this integration is crucial for accelerating the design-make-test-analyze cycle. researchgate.net

Computational techniques play a major role in rational drug design. mdpi.comresearchgate.net

Molecular Docking: This method predicts how a molecule, like a pyridazine derivative, will bind to the active site of a biological target, such as an enzyme or receptor. acs.org It helps to rationalize biological results and guide the design of more potent inhibitors. acs.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can predict the stability of the ligand-protein complex over time, providing insights into the binding mode and conformational changes. acs.org

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds, helping to identify candidates with favorable drug-like profiles early in the discovery process. researchgate.net

These computational approaches are not limited to drug discovery. In materials science, they can be used to predict the electronic and photophysical properties of new pyridazine-containing materials. liberty.eduliberty.edu For example, research into 5,6-fused ring pyridazines for organometallic semiconductor applications benefits from computational modeling to understand and optimize their semiconductive properties. liberty.eduliberty.edu By predicting the effects of different substituents on the pyridazine core, researchers can rationally design molecules with desired characteristics, reducing the number of compounds that need to be synthesized and tested experimentally. mdpi.com

Table of Compounds

Q & A

Q. What are the common synthetic routes for preparing methyl 6-chloropyridazine-3-carboxylate, and how can its purity be verified?

this compound is typically synthesized via nucleophilic substitution or Suzuki coupling reactions. For example, describes its use as a precursor in alkylamine substitution reactions to form 6-alkylamino derivatives. Purity verification involves analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Mass spectrometry (MS) can confirm molecular identity (e.g., ESI-MS m/z 439.05 for related derivatives, as in ). Additionally, CAS registry numbers (e.g., 65202-50-8 ) and melting point data (e.g., 178°C for analogs ) provide reference standards for characterization.

Q. How is this compound characterized structurally, and what tools are recommended for crystallographic analysis?

Structural characterization relies on X-ray crystallography, supported by software like SHELX for refinement and ORTEP-III for graphical representation . For small-molecule crystallography, the WinGX suite is widely used to process diffraction data . Key parameters include bond angles, torsion angles, and electron density maps. If single crystals are unavailable, NMR (e.g., and ) and IR spectroscopy can provide insights into functional groups and substitution patterns.

Q. What preliminary biological activities have been reported for this compound derivatives?

highlights its role as a fungal metabolite with antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, and Proteus vulgaris. Derivatives synthesized via Suzuki coupling (e.g., pyrrolo-pyridine hybrids in ) may exhibit enhanced bioactivity, though further assays (e.g., MIC testing) are required to confirm potency and selectivity.

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki coupling involving this compound?

outlines a protocol using Pd XPhos G2 catalyst, XPhos ligand, and KPO as a base in toluene/water. Key parameters include:

- Catalyst loading (0.05 eq relative to boronic ester) .

- Temperature (typically 80–110°C under reflux).

- Solvent ratio (toluene:water = 3:1) to balance reactivity and solubility. Monitoring via TLC or LC-MS ensures completion. Post-reaction, purification by column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

Q. What analytical strategies resolve contradictions in biological activity data for pyridazine derivatives?

Discrepancies may arise from assay variability (e.g., bacterial strain differences) or impurities. Mitigation strategies include:

- Repeating assays with standardized protocols (e.g., CLSI guidelines).

- Purity reassessment via HPLC-MS.

- Computational modeling (e.g., molecular docking to compare binding affinities). For example, ’s antibacterial claims should be cross-validated with dose-response studies and cytotoxicity profiling.

Q. How can regioselectivity challenges in nucleophilic substitution reactions of this compound be addressed?

The chloro group at position 6 is more reactive due to electron-withdrawing effects of the carboxylate. To enhance regioselectivity:

- Use bulky amines or catalysts to sterically hinder undesired sites.

- Adjust solvent polarity (e.g., DMF for polar intermediates). demonstrates successful substitution with primary alkylamines under mild conditions (methanolic ammonia, room temperature).

Q. What advanced spectral techniques are critical for elucidating reaction intermediates in pyridazine chemistry?

- High-Resolution Mass Spectrometry (HR-MS): Confirms exact mass of unstable intermediates (e.g., boronic esters in ).

- 2D NMR (COSY, HSQC): Resolves complex coupling patterns in multi-substituted derivatives.

- X-ray Photoelectron Spectroscopy (XPS): Identifies oxidation states of heteroatoms in coordination complexes.

Methodological Notes

- Data Interpretation: Cross-reference crystallographic data (SHELX-refined structures ) with computational models (DFT calculations) to validate bond geometries.

- Contradiction Management: Use tiered validation (e.g., replicate syntheses, orthogonal assays) to address inconsistent bioactivity results.

- Tool Integration: Combine WinGX for data processing with ORTEP-III for visualization to streamline structural reports.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.